1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-7-12(9-16(15)22-2)10-19-11-18-17(20)13-5-3-4-6-14(13)19/h3-9,11H,10H2,1-2H3 |
InChI Key |
RGXQVOQCNNKWJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Imidoylative Cross-Coupling/Cyclocondensation
A copper-catalyzed method enables the synthesis of substituted quinazolin-4(1H)-ones via imidoylative cross-coupling between 2-isocyanobenzoates and amines. For 1-(3,4-dimethoxybenzyl)quinazolin-4(1H)-one, the protocol involves:
Reaction Setup :
-
Substrates : Ethyl 2-isocyanobenzoate (1.2 mmol) and 3,4-dimethoxybenzylamine (1.8 mmol).
-
Catalyst : Copper(II) acetate monohydrate (10 mol%).
-
Base : Triethylamine (2.0 equiv).
-
Solvent : Dichloromethane (DCM).
-
Conditions : Stirred at room temperature under air for 25 minutes .
Workup :
-
Dilution with DCM and washing with saturated NaHCO₃.
-
Drying over Na₂SO₄ and concentration under reduced pressure.
-
Purification via silica gel chromatography (gradient elution: cyclohexane/ethyl acetate/triethylamine) .
Yield : ~75% (based on analogous compounds in ).
Key Advantage : Rapid reaction time (<30 minutes) and air-tolerant conditions.
Condensation Reaction with 2-Aminobenzamide Derivatives
This method constructs the quinazolinone ring via condensation, followed by benzylation.
Step 1: Quinazolinone Core Formation
-
Substrate : 2-Amino-N-(3,4-dimethoxybenzyl)benzamide.
-
Reagents : Dimethyl sulfoxide (DMSO, 2 mL) and H₂O₂ (1 equiv, 30% aqueous).
Mechanism :
-
DMSO acts as a one-carbon synthon, facilitating cyclization via radical intermediates .
-
H₂O₂ oxidizes intermediates to form the quinazolin-4(1H)-one ring .
Step 2: Purification
-
Extraction with ethyl acetate (3 × 10 mL).
-
Column chromatography (silica gel, ethyl acetate/petroleum ether) .
Yield : ~70–80% (estimated from similar reactions in ).
One-Pot Synthesis from Anthranilic Acid Derivatives
A scalable one-pot approach avoids isolation of intermediates:
Reaction Sequence :
-
Urea Formation :
-
Cyclization :
Workup :
Alkylation of Quinazolin-4(1H)-one
Post-synthetic modification of preformed quinazolin-4(1H)-one:
Substrates :
-
Quinazolin-4(1H)-one (1 mmol).
-
3,4-Dimethoxybenzyl chloride (1.2 mmol).
Conditions :
Purification :
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives with varying oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinazolinone compounds, including 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one, exhibit significant antibacterial properties. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the quinazolinone ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Synthesis and Evaluation of Quinazolinone Derivatives :
- A study synthesized various quinazolinone derivatives and evaluated their antibacterial activity using the Agar well diffusion method. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with inhibition zones ranging from 10 to 12 mm for several derivatives .
- Discovery of Novel Antimicrobial Agents :
Antifungal Properties
In addition to antibacterial effects, compounds based on the quinazolinone framework have also shown antifungal activity. For instance, studies indicated that certain derivatives could inhibit the growth of Candida albicans, suggesting their potential use in treating fungal infections .
Anticancer Potential
Emerging research suggests that quinazolinone derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been noted, warranting further investigation into their mechanisms of action and potential therapeutic applications in oncology .
Comparative Analysis of Biological Activities
| Compound Type | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Promising |
| Quinazoline-2,4(1H,3H)-dione Derivatives | High | High | Not extensively studied |
This table summarizes the biological activities observed in different classes of quinazolinones, emphasizing the need for continued research into their therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Physical Properties
*Calculated based on molecular formula C₁₇H₁₆N₂O₃.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxybenzyl group (electron-donating) contrasts with the 4-nitrophenyl substituent (electron-withdrawing) in 2-(4-Nitrophenyl)quinazolin-4(1H)-one, which may alter reactivity in electrophilic substitution or hydrogen-bonding interactions .
- Steric Effects : Bulky substituents like naphthalen-1-yl in compound 3l result in higher melting points (173–175°C) compared to smaller groups, suggesting stronger crystal packing .
- Hydrophilicity : The 4-hydroxybutyl group in 2-(4-hydroxybutyl)quinazolin-4(3H)-one enhances hydrophilicity (LogP = 1.24) compared to the lipophilic 3,4-dimethoxybenzyl group .
Key Observations :
- The target compound’s synthesis may benefit from Bi-based catalysts (e.g., Bi₁₃B₀.₄₈V₀.₄₉₋ₓPₓO₂₁.₄₅), which achieve high yields (92%) in shorter reaction times (1.5 h) for related 2,3-dihydroquinazolin-4(1H)-ones .
- Heterogeneous solid acid catalysts offer recyclability and moderate yields (60–85%), though optimization may be required for N-benzylated derivatives like this compound .
Key Observations :
- Antioxidant Activity : Electron-withdrawing groups (e.g., sulfamoyl in compound 10 ) enhance antioxidant potency compared to alkyl chains (e.g., pentyl) . The 3,4-dimethoxybenzyl group’s electron-donating nature may reduce radical-scavenging efficacy.
- H1-Antihistaminic Activity: Triazolo-quinazolinone hybrids exhibit potent activity, suggesting that N-substitution (as in the target compound) could be favorable for receptor binding .
Biological Activity
1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure
The compound belongs to the quinazolinone family, characterized by a quinazoline core with a methoxybenzyl substituent. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study evaluating various quinazolinone compounds demonstrated that this compound showed potent activity against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 20 |
| Escherichia coli | 1.0 | 18 |
| Pseudomonas aeruginosa | 2.0 | 15 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
Quinazolinone derivatives have also been studied for their anticancer potential. A recent investigation revealed that this compound exhibits antiproliferative effects against various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| A549 | 10 | Lung Cancer |
| HepG2 | 8 | Liver Cancer |
| K562 | 12 | Leukemia |
The compound's IC50 values suggest a promising therapeutic index for targeting cancer cells while sparing normal cells .
Antiviral Activity
Recent studies have highlighted the potential of quinazolinone compounds as inhibitors of viral proteases. Specifically, the compound has shown activity against SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.
Table 3: Inhibitory Activity Against SARS-CoV-2 Mpro
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Baicalein | 0.966 |
The results indicate that this compound may serve as a lead for developing antiviral therapies targeting COVID-19 .
Case Studies
Several case studies have been conducted to explore the pharmacokinetics and bioavailability of quinazolinone derivatives. In one study, researchers synthesized a series of analogs based on the core structure and evaluated their biological activity in vitro and in vivo.
Case Study: Synthesis and Evaluation
A systematic approach was employed to modify the structure of quinazolinones to enhance their biological profiles. The modifications included varying substituents at the C2 and N3 positions of the quinazoline ring, leading to improved efficacy against targeted diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?
- Methodology : A three-step approach is recommended:
Reduction : Convert 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol using sodium borohydride (NaBH₄) in methanol .
Quinazolinone Core Formation : React anthranilic acid derivatives with acetic anhydride or benzoyl chloride under reflux to form the quinazolin-4(1H)-one scaffold .
Benzylation : Introduce the 3,4-dimethoxybenzyl group via nucleophilic substitution or coupling reactions. Heterogeneous catalysts (e.g., zeolites or supported acids) improve yields and reduce purification steps .
- Optimization : Monitor reaction progress via TLC, and adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization. Yields >80% are achievable with stoichiometric control and catalyst recycling .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?
- Techniques :
- ¹H/¹³C NMR : Confirm the presence of the quinazolinone ring (C=O resonance at ~165 ppm) and dimethoxybenzyl protons (δ 3.8–4.0 ppm for OCH₃; aromatic protons at δ 6.7–7.3 ppm) .
- IR Spectroscopy : Look for C=O stretching (~1665 cm⁻¹) and C-O-C vibrations (~1260 cm⁻¹) from the dimethoxy group .
- HR-MS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
Q. What are the critical parameters for ensuring purity during synthesis, and which analytical methods are most effective?
- Parameters :
- Solvent Selection : Use ethyl acetate/petroleum ether mixtures for recrystallization to remove unreacted precursors .
- Catalyst Removal : Centrifugation or filtration to separate heterogeneous catalysts .
- Analytical Methods :
- HPLC-ESI-MS/MS : Quantify purity (>95%) and detect trace impurities .
- Melting Point Analysis : Compare observed values (e.g., 124–126°C) with literature data to confirm crystallinity .
Advanced Research Questions
Q. How does the electronic nature of the 3,4-dimethoxybenzyl substituent influence the compound's reactivity in further functionalization reactions?
- Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, enabling regioselective modifications (e.g., nitration or halogenation) at the 5-position of the benzyl group. Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites .
- Experimental Validation : Conduct Hammett studies to correlate substituent effects with reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies can resolve contradictions in reported synthetic yields when using different catalytic systems?
- Root Cause Analysis :
- Catalyst Surface Area : Heterogeneous catalysts with higher surface area (e.g., mesoporous silica vs. bulk zeolites) may improve accessibility to active sites, increasing yields .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may deactivate acidic catalysts. Compare yields in toluene vs. DMF systems .
- Resolution : Use Design of Experiments (DoE) to statistically optimize temperature, catalyst loading, and solvent ratios .
Q. How can computational chemistry predict the compound's interaction with biological targets, and what in vitro assays validate these predictions?
- Computational Workflow :
Docking Studies : Use AutoDock Vina to model binding to kinases or GPCRs, leveraging the quinazolinone core's affinity for ATP-binding pockets.
MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- Experimental Validation :
- Enzyme Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to correlate computational predictions with IC₅₀ values .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity and purity?
- Challenges :
- Exothermic Reactions : Control temperature during benzylation to prevent racemization or side reactions (e.g., dimerization) .
- Catalyst Recovery : Implement flow chemistry systems for continuous catalyst recycling .
- Solutions :
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real-time .
- Crystallization Engineering : Optimize cooling rates and anti-solvent addition to ensure uniform crystal size distribution .
Notes
- Avoid abbreviations; use full chemical names and IUPAC nomenclature.
- For biological studies, prioritize empirical validation over computational predictions due to limited direct evidence in the literature.
- Cross-reference synthetic protocols with safety data (e.g., handling NaBH₄) from relevant SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
